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molecular formula C11H10F2N2O3 B8643282 3-Fluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one CAS No. 648920-70-1

3-Fluoro-1-(2-fluoro-4-nitrophenyl)piperidin-4-one

Cat. No. B8643282
M. Wt: 256.21 g/mol
InChI Key: MSTJQSWXBVQWAQ-UHFFFAOYSA-N
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Patent
US07405228B2

Procedure details

The mixture of 4-(4-trimethylsilyloxy-piperidin-1-yl)-3-fluoronitrobenzene (151 mmol), selectfluor (151 mmol) in acetonitrile was stirred for 4 hours. The solvent was removed under reduced pressure and to the residual mass was extracted into ethyl acetate water mixture. The combined organic layer was dried and removal of the solvent afforded title compound in 88% yield.
Name
4-(4-trimethylsilyloxy-piperidin-1-yl)-3-fluoronitrobenzene
Quantity
151 mmol
Type
reactant
Reaction Step One
Quantity
151 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][CH:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=2[F:19])[CH2:6][CH2:5]1.[B-](F)(F)(F)[F:23].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(#N)C>[F:23][CH:9]1[C:4](=[O:3])[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=2[F:19])[CH2:8]1 |f:1.2.3|

Inputs

Step One
Name
4-(4-trimethylsilyloxy-piperidin-1-yl)-3-fluoronitrobenzene
Quantity
151 mmol
Type
reactant
Smiles
C[Si](OC1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])F)(C)C
Name
Quantity
151 mmol
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and to the residual mass
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate water mixture
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried
CUSTOM
Type
CUSTOM
Details
removal of the solvent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1CN(CCC1=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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